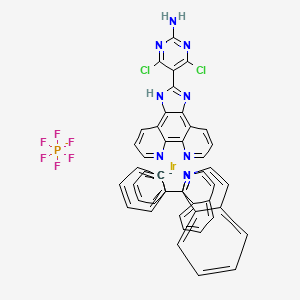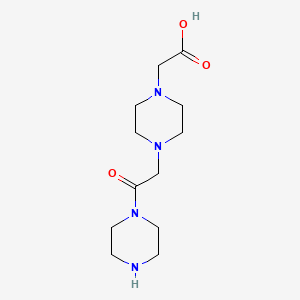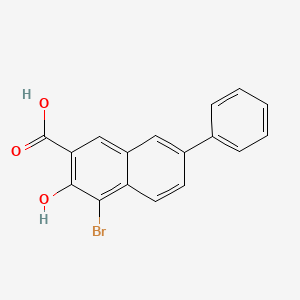
4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a bromine atom, a hydroxyl group, and a phenyl group attached to a naphthalene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-hydroxy-7-phenylnaphthalene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: 4-Bromo-3-oxo-7-phenylnaphthalene-2-carboxylic acid.
Reduction: 4-Bromo-3-hydroxy-7-phenylnaphthalene-2-methanol.
科学的研究の応用
4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and hydroxyl groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular oxidative stress levels.
類似化合物との比較
- 4-Bromo-3-hydroxy-7-methylnaphthalene-2-carboxylic acid
- 4-Bromo-3-hydroxy-7-ethylnaphthalene-2-carboxylic acid
- 4-Bromo-3-hydroxy-7-propylnaphthalene-2-carboxylic acid
Comparison: Compared to its analogs, 4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid is unique due to the presence of the phenyl group, which can enhance its aromaticity and potential interactions with biological targets. The phenyl group also increases the compound’s hydrophobicity, which may affect its solubility and bioavailability.
特性
分子式 |
C17H11BrO3 |
|---|---|
分子量 |
343.2 g/mol |
IUPAC名 |
4-bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H11BrO3/c18-15-13-7-6-11(10-4-2-1-3-5-10)8-12(13)9-14(16(15)19)17(20)21/h1-9,19H,(H,20,21) |
InChIキー |
UISPFOJJZIPYLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=C(C(=C3C=C2)Br)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


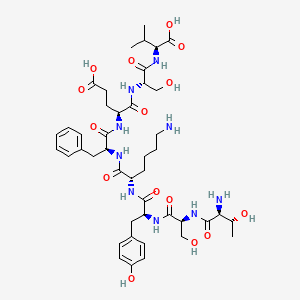
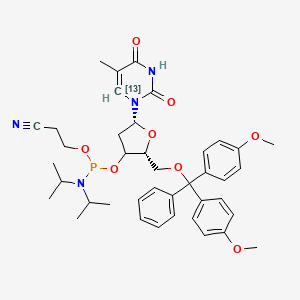
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
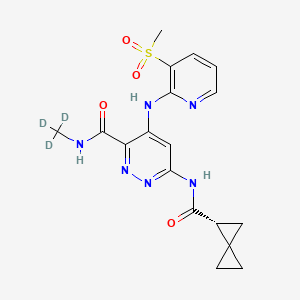
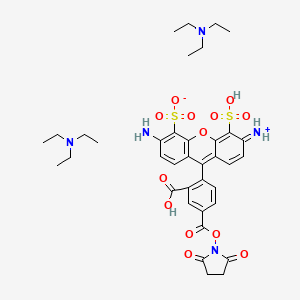
![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
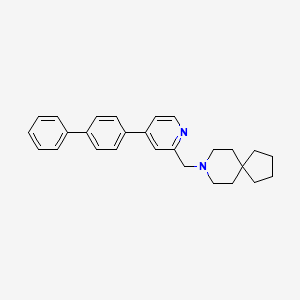
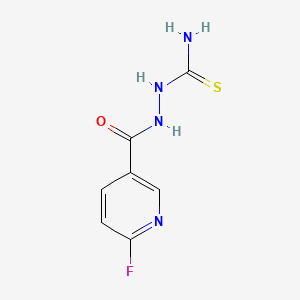

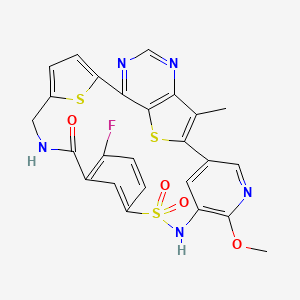
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
